molecular formula C21H17N3 B5035778 N-benzyl-4-phenylphthalazin-1-amine

N-benzyl-4-phenylphthalazin-1-amine

Cat. No.: B5035778
M. Wt: 311.4 g/mol
InChI Key: HPNGRBUUWBFTKM-UHFFFAOYSA-N
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Description

N-benzyl-4-phenylphthalazin-1-amine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-phenylphthalazin-1-amine typically involves the reaction of appropriate benzyl and phenyl derivatives with phthalazine precursors. One common method includes the use of benzylamine and phenylhydrazine as starting materials, which undergo a series of condensation and cyclization reactions to form the desired phthalazine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation and the use of environmentally friendly solvents are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Ni, H₂/Pd, NaBH₄

    Substitution: Alkyl halides, acyl chlorides, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methylphthalazin-1-amine
  • N-benzyl-4-phenylphthalazin-1-amine
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Compared to other similar compounds, it may exhibit higher selectivity and potency in its biological activities .

Properties

IUPAC Name

N-benzyl-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-22-21-19-14-8-7-13-18(19)20(23-24-21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGRBUUWBFTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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